4-[dimethylamino(oxo)methyl]-3,5-dimethyl-1H-pyrrole-2-carboxylic acid ethyl ester
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Overview
Description
4-[dimethylamino(oxo)methyl]-3,5-dimethyl-1H-pyrrole-2-carboxylic acid ethyl ester is a member of pyrroles, a tertiary carboxamide and an ethyl ester.
Scientific Research Applications
Non-Linear Optical Material
A derivative of the compound, ethyl 4-[3-(4-dimethylamino-phenyl)-acryloyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate, has been characterized and found to have potential applications as a non-linear optical (NLO) material. The compound exhibits significant hyperpolarizability, indicating its suitability in NLO applications (Singh, Rawat, & Sahu, 2014).
Synthesis of Novel Pyrimidine Derivatives
Research on the synthesis of various pyrimidine derivatives, involving reactions with ethyl or methyl 4-substituted or unsubstituted 2-(dimethylamino)-5-pyrimidinecarboxylates, has shown promising results. These derivatives have potential applications in cardiotonic activity, showcasing their relevance in medicinal chemistry (Dorigo et al., 1996).
Design of New Fluorescent Sensors
The synthesis and study of 3,5-diaryl-1H-pyrrole-2-carboxylic acid ethyl esters, which includes compounds with similar structures, have led to insights into the design of new fluorescent sensors. These studies focus on understanding the structural motifs required for optimal sensor functionality (Killoran et al., 2005).
properties
Product Name |
4-[dimethylamino(oxo)methyl]-3,5-dimethyl-1H-pyrrole-2-carboxylic acid ethyl ester |
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Molecular Formula |
C12H18N2O3 |
Molecular Weight |
238.28 g/mol |
IUPAC Name |
ethyl 4-(dimethylcarbamoyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate |
InChI |
InChI=1S/C12H18N2O3/c1-6-17-12(16)10-7(2)9(8(3)13-10)11(15)14(4)5/h13H,6H2,1-5H3 |
InChI Key |
CTHCFZVMGUABNT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C(=C(N1)C)C(=O)N(C)C)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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